An In-Depth Technical Guide to Citalopram-d6 N-oxide: Synthesis, Properties, and Application
An In-Depth Technical Guide to Citalopram-d6 N-oxide: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. One of its metabolites is Citalopram N-oxide, formed through the oxidation of the tertiary amine in the citalopram molecule.[][4] The isotopically labeled version, Citalopram-d6 N-oxide, serves as an invaluable tool, primarily as an internal standard, in bioanalytical assays for the accurate quantification of citalopram and its metabolites in biological matrices.[] This guide provides a comprehensive overview of Citalopram-d6 N-oxide, covering its chemical identity, properties, a plausible synthesis pathway, and a detailed protocol for its application in pharmacokinetic studies.
Part 1: Chemical Identity and Physicochemical Properties
Citalopram-d6 N-oxide is the deuterated form of Citalopram N-oxide, with six deuterium atoms replacing six hydrogen atoms on the dimethylamino group. This isotopic labeling provides a distinct mass difference, essential for its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical behavior.
Table 1: Chemical Identifiers and Properties of Citalopram-d6 N-oxide
| Property | Value | Source |
| CAS Number | 1189652-54-7 | N/A |
| Chemical Name | 1-[3-(Dimethyl-d6-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide | N/A |
| Molecular Formula | C₂₀H₁₅D₆FN₂O₂ | N/A |
| Molecular Weight | 346.43 g/mol | N/A |
| Appearance | White to off-white solid (inferred from Citalopram N-oxide) | [] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (inferred from Citalopram) | [5] |
| Storage | 2-8°C, hygroscopic, under inert atmosphere, protected from light | [] |
The physicochemical properties of Citalopram-d6 N-oxide are expected to be very similar to its non-deuterated analog, Citalopram N-oxide.
Table 2: Computed Physicochemical Properties of Citalopram N-oxide
| Property | Value | Source |
| Molecular Weight | 340.39 g/mol | [] |
| XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 51.1 Ų | [4] |
Part 2: Synthesis of Citalopram-d6 N-oxide
Plausible Synthesis Pathway:
The most direct route is the oxidation of Citalopram-d6 using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The choice of reagent and reaction conditions is critical to maximize yield and purity.
Caption: Plausible synthesis pathway for Citalopram-d6 N-oxide.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve Citalopram-d6 in a suitable organic solvent such as dichloromethane (DCM) or acetone. The choice of solvent is crucial for ensuring the solubility of the starting material and compatibility with the oxidizing agent.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermic nature of the oxidation reaction and minimize the formation of byproducts.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) dropwise to the cooled Citalopram-d6 solution while stirring. The slow addition helps to maintain a controlled reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous layer. Use a suitable organic solvent like DCM.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Citalopram-d6 N-oxide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure product.
Part 3: Application as an Internal Standard in Bioanalytical Methods
The primary application of Citalopram-d6 N-oxide is as an internal standard (IS) for the quantification of citalopram and its metabolites in biological samples using LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to higher accuracy and precision.
Experimental Workflow for Sample Analysis:
Caption: Workflow for bioanalytical quantification using Citalopram-d6 N-oxide as an internal standard.
Detailed LC-MS/MS Protocol:
This protocol is a composite based on established methods for citalopram analysis and is adaptable for specific laboratory instrumentation.[1][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological matrix (e.g., plasma), add 10 µL of Citalopram-d6 N-oxide internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Citalopram: Q1: 325.2 -> Q3: 109.1
-
Citalopram N-oxide: Q1: 341.2 -> Q3: (To be determined experimentally, likely a fragment corresponding to the loss of the N-oxide group and/or other characteristic fragments).
-
Citalopram-d6 N-oxide (IS): Q1: 347.2 -> Q3: (To be determined experimentally, should be analogous to the non-deuterated N-oxide transition).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, nebulizer gas, and source temperature according to the specific instrument.
-
Part 4: Metabolic Context
Citalopram is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[8] The main metabolic pathways are N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and to a lesser extent, N-oxidation to Citalopram N-oxide.[8][9] The formation of Citalopram N-oxide is primarily mediated by CYP2D6.[] While the pharmacological activity of Citalopram N-oxide is considered to be significantly less than the parent drug, its quantification is important for a complete understanding of the drug's disposition and for phenotyping studies of CYP2D6 activity.[10]
Metabolic Pathway of Citalopram:
Caption: Major metabolic pathways of Citalopram.
Conclusion
Citalopram-d6 N-oxide is a critical analytical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for citalopram and its metabolites. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, and a detailed protocol for its application, offering a valuable resource for drug development professionals.
References
-
A simple method for quantification of citalopram in mice plasma and hair was developed and validated using liquid chromatography tandem mass spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications. [Link]
-
Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. PubMed. [Link]
-
Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. PMC. [Link]
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PMC. [Link]
-
Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. NIH. [Link]
-
Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. MDPI. [Link]
-
Citalopram N-oxide. PubChem. [Link]
-
Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans. PubMed. [Link]
-
PharmGKB summary: citalopram pharmacokinetics pathway. PMC. [Link]
-
Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. ResearchGate. [Link]
-
Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]
-
Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica. [Link]
-
Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. PMC. [Link]
-
Enantioselective Analysis of Citalopram and Escitalopram in Postmortem Blood Together with Genotyping for CYP2D6 and CYP2C19. ResearchGate. [Link]
Sources
- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 4. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
